molecular formula C11H19NO2 B11902731 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecan-5-one

2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecan-5-one

Cat. No.: B11902731
M. Wt: 197.27 g/mol
InChI Key: OSUFBGWPLBJAMR-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecan-5-one is a spirocyclic compound featuring a bicyclic framework with one oxygen atom (oxa) and one nitrogen atom (aza) in its heteroatom arrangement. Its spiro[5.5]undecane core is substituted with two methyl groups at the 2-position and a ketone group at the 5-position. This structure imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

2,2-dimethyl-4-oxa-1-azaspiro[5.5]undecan-5-one

InChI

InChI=1S/C11H19NO2/c1-10(2)8-14-9(13)11(12-10)6-4-3-5-7-11/h12H,3-8H2,1-2H3

InChI Key

OSUFBGWPLBJAMR-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=O)C2(N1)CCCCC2)C

Origin of Product

United States

Preparation Methods

Robinson Annelation and Hydrogenation

A foundational approach for synthesizing spiro[5.5]undecane systems involves Robinson annelation, a cyclization reaction that constructs six-membered rings via conjugate addition and aldol condensation. In a study by Arkivoc, 3-heterospiro[5.5]undecan-9-ones were synthesized from 4-substituted heterocyclic aldehydes and methyl vinyl ketone (MVK) under basic conditions . For example, 1-methyl-4-piperidinecarboxaldehyde was treated with MVK in tert-butanol using Triton-B (benzyltrimethylammonium hydroxide) as a phase-transfer catalyst, yielding a spirocyclic enone intermediate. Subsequent hydrogenation over palladium on charcoal (Pd/C\text{Pd/C}) in ethyl acetate at 4.5 bar H2\text{H}_2 pressure afforded the saturated spiroketone in 91% yield .

Adapting this method to 2,2-dimethyl-4-oxa-1-azaspiro[5.5]undecan-5-one would require substituting the aldehyde precursor with a morpholine-4-carboxaldehyde derivative. Key challenges include optimizing the annelation step to accommodate steric hindrance from the dimethyl groups and ensuring regioselective hydrogenation without over-reduction of the lactam carbonyl .

Boc-Deprotection and N-Alkylation

A modular strategy reported in the Journal of Medicinal Chemistry involves sequential Boc protection, alkylation, and cyclization. Starting with a morpholine-4-carboxylic acid derivative, Boc protection of the nitrogen followed by alkylation with a bromoacetate ester introduces the necessary substituents . For instance, 4-oxo-1-piperidinecarboxylic acid tert-butyl ester was alkylated with ethyl bromoacetate in tetrahydrofuran (THF) using potassium carbonate as a base. Subsequent Boc deprotection with trifluoroacetic acid (TFA) and intramolecular lactamization under acidic conditions yielded the spirocyclic framework .

This method offers flexibility in introducing substituents at the 2-position. Using 2-bromo-2-methylpropane instead of ethyl bromoacetate could install the dimethyl groups, though steric effects may necessitate elevated temperatures or prolonged reaction times. Yields for analogous spirocycles in this study ranged from 70–84%, suggesting reasonable scalability .

Palladium-Catalyzed Cross-Coupling

Palladium-mediated reactions have been employed to construct spirocyclic lactams via C–N bond formation. A Royal Society of Chemistry publication detailed the use of Pd(OAc)2\text{Pd(OAc)}_2 with acetyl glycine as a ligand to facilitate the coupling of 2,2-diethyl-4-oxa-1-azaspiro[5.5]undecan-3-one with ethyl acrylate . The reaction proceeded at 70°C in dimethyl sulfoxide (DMSO), achieving 80% yield after 1.5 hours.

For the target compound, modifying the starting material to incorporate dimethyl groups at the 2-position would require pre-functionalization of the piperidine ring. Computational studies suggest that electron-donating groups (e.g., methyl) enhance the reactivity of the lactam nitrogen toward palladium insertion, potentially improving yields .

Radical-Based Intramolecular Hydrogen Atom Transfer (HAT)

A novel approach leveraging 1,6-hydrogen atom transfer (HAT) was reported in Tetrahedron. Using (diacetoxyiodo)benzene (DIB) and iodine under photolytic conditions, furanose-derived phosphoramidates underwent radical-mediated cyclization to form oxa-azaspirocycles . For example, irradiation of a ribose-derived substrate in dichloromethane generated a 1-oxa-7-azaspiro[5.5]undecane derivative in 77% yield.

Applying this methodology to 2,2-dimethyl-4-oxa-1-azaspiro[5.5]undecan-5-one would involve designing a precursor with a morpholine ring and a pendant alkyl chain terminating in a radical-accepting group. While this method avoids transition metals, controlling stereochemistry at the spiro center remains a challenge .

Ring-Closing Metathesis (RCM)

A patent by WO2020041770A1 describes the synthesis of 1,4-diazaspiro[5.5]undecan-3-one via Grubbs-catalyzed RCM . Starting from a diene precursor, the reaction formed the spirocycle in 89% yield. Adapting this to an oxa-aza system would require substituting one nitrogen with oxygen and introducing dimethyl groups via pre-metathesis functionalization.

Key considerations include the stability of the morpholine ring under metathesis conditions and the choice of catalyst (e.g., Grubbs II vs. Hoveyda-Grubbs). Computational modeling indicates that electron-deficient alkenes favor faster cyclization, suggesting that α,β-unsaturated esters could serve as effective substrates .

Comparative Analysis of Synthetic Methods

Method Yield Advantages Limitations
Robinson Annelation 91%High yield, scalableRequires high-pressure hydrogenation
Boc-Deprotection 84%Modular, flexible substitutionMulti-step, acidic conditions
Pd-Catalyzed 80%Rapid, ligand-tunableSensitivity to steric hindrance
Radical HAT 77%Metal-free, stereoselectiveLimited substrate scope
RCM 89%Atom-economical, single-stepHigh catalyst cost

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecan-5-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction conditions vary depending on the desired product but often involve standard laboratory techniques .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups introduced at the spiro ring positions .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in various therapeutic areas due to its biological activity. Its structural characteristics allow for interactions with multiple biological targets, particularly in the fields of neurology and oncology.

Antitumor Activity

Research indicates that 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecan-5-one may exhibit significant antitumor properties. Preliminary studies suggest that derivatives of spirocyclic compounds can be synthesized to enhance biological activity. For instance, similar compounds have demonstrated moderate to potent activity against various cancer cell lines, including:

Cell Line IC50 (µM) Compound
A549 (Lung)0.1811b
MDA-MB-231 (Breast)0.0811d
HeLa (Cervical)0.1412c

These findings underscore the potential of spirocyclic compounds like 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecan-5-one in cancer treatment .

Neurological Applications

The compound's ability to interact with receptors involved in neurological pathways suggests potential applications in treating neurological disorders. Research on structurally similar compounds indicates that modifications to the spirocyclic structure can enhance binding affinity and selectivity for specific receptors .

Synthesis and Derivative Development

The synthesis of 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecan-5-one can be approached through various methods, optimizing reaction conditions such as temperature and time to achieve high yields and purity. The development of derivatives is crucial for exploring enhanced biological activities or altered pharmacokinetic profiles .

Synthetic Pathways

Several synthetic routes have been explored for creating derivatives of this compound, focusing on:

  • Metal-catalyzed oxidative cyclization
  • Reaction optimization to improve yield
  • Structural modifications for enhanced biological activity

Comparison with Similar Compounds

Structural Analogues with Varying Heteroatoms

The target compound’s spirocyclic framework can be compared to derivatives with differing heteroatom configurations:

Compound Name Heteroatoms Molecular Formula Molecular Weight Key Structural Features Reference
2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecan-5-one 1 O, 1 N C₁₁H₁₇NO₂ ~195.26* Spiro[5.5], dimethyl substitution N/A
1,4-Diazaspiro[5.5]undecan-5-one (CAS 72622-76-5) 2 N C₁₄H₂₆N₂O 238.37 Spiro[5.5], isopropyl and dimethyl groups
1-Thia-5-azaspiro[5.5]undec-2-ene 1 S, 1 N C₉H₁₃NS 167.27 Spiro[5.5], sulfur incorporation, unsaturated bond
4-Azatricyclo[4.3.1.1³,⁸]undecan-5-one 1 N (tricyclic) C₁₀H₁₅NO 165.23 Tricyclic framework (adamantane-derived)
4,9-Dioxa-1-azaspiro[5.5]undecan-5-one 2 O, 1 N C₉H₁₅NO₃ 199.22 Spiro[5.5], dual oxygen substitution

Key Observations :

  • Heteroatom Impact : Oxygen and nitrogen positioning influences polarity and hydrogen-bonding capacity. For example, the diaza derivative (C₁₄H₂₆N₂O) exhibits a higher polar surface area (PSA = 32.34 Ų) compared to tricyclic systems (PSA ≈ 29 Ų) .
  • Steric Effects : Substituents like dimethyl or isopropyl groups (e.g., in CAS 72622-76-5) enhance hydrophobicity (XlogP = 2.1) , while sulfur analogs (e.g., 1-thia-5-azaspiro) may exhibit distinct reactivity due to sulfur’s nucleophilicity .
Physico-Chemical Properties
Property 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecan-5-one* 1,4-Diazaspiro[5.5]undecan-5-one 4-Azatricyclo[4.3.1.1³,⁸]undecan-5-one
Molecular Weight ~195.26 238.37 165.23
PSA (Ų) ~30 (estimated) 32.34 29.1
logP (XlogP) ~1.5 (estimated) 2.1 1.2
Solubility Moderate in polar solvents Low (hydrophobic substituents) Soluble in alcohols/ketones
Melting Point Not reported Not reported 100–110°C

Notes:

  • Tricyclic systems (e.g., 4-azatricyclo) exhibit higher density (1.103 g/cm³) due to compact molecular packing .
  • Diazaspiro compounds with bulky substituents (e.g., isopropyl) show reduced solubility, critical for formulation in drug design .

Biological Activity

2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecan-5-one is a spirocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's structure, synthesis, and biological interactions, supported by research findings and data tables.

Structural Characteristics

The molecular formula of 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecan-5-one is C11H19NO2C_{11}H_{19}NO_2, with a molecular weight of approximately 197.27 g/mol. The unique spirocyclic structure, which includes both nitrogen and oxygen heteroatoms, contributes to its distinct chemical properties and potential pharmacological applications .

Synthesis Methods

Several synthetic routes have been explored to produce 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecan-5-one. These methods often focus on optimizing reaction conditions to enhance yield and purity. Key strategies include:

  • Cyclization Reactions : Utilizing various reagents to facilitate the formation of the spirocyclic structure.
  • Functional Group Modifications : Adjusting functional groups to improve biological activity or pharmacokinetic profiles.

Interaction Studies

Research indicates that 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecan-5-one interacts with various biological targets, particularly receptors involved in neurological pathways and cancer treatment. Its binding affinity with these receptors suggests potential therapeutic applications.

Case Studies

  • Neuropharmacology : Preliminary studies have shown that derivatives of spirocyclic compounds may exhibit neuroprotective effects by modulating neurotransmitter systems. For instance, compounds structurally similar to 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecan-5-one have been investigated for their ability to act on serotonin receptors, which are crucial in managing mood disorders .
  • Cancer Research : The compound's structure allows for interactions with specific cancer cell pathways, potentially inhibiting tumor growth. Research on similar compounds has demonstrated their efficacy as anticancer agents by inducing apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecan-5-one, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
1-Oxa-4-azaspiro[5.5]undecaneContains one oxygen and one nitrogenSimpler structure, less steric hindrance
3-Oxa-9-azaspiro[5.5]undecane hydrochlorideSpirocyclic structure with a hydrochloride groupHydrochloride group affects reactivity
9-Dimethyl-1-oxa-4-azaspiro[5.5]undecaneFeatures two methyl groups on nitrogenIncreased lipophilicity may alter pharmacokinetics
Ethyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecaneHydroxyl group introduces polarityPotentially increased solubility and reactivity

This table highlights how the unique spirocyclic arrangement combined with dimethyl substitution in 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecan-5-one may confer distinct biological properties compared to these similar compounds.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecan-5-one, and how are critical parameters like temperature and solvent selected to maximize yield?

  • Methodological Answer: Synthesis typically involves intramolecular cyclization or spiroannulation reactions. Key steps include:

  • Reagent selection : Use of trifluoroacetyl or tert-butyl ester protecting groups to stabilize intermediates during ring closure .
  • Condition optimization : Temperature control (e.g., 75–80°C for amine coupling) and solvent choice (acetonitrile for polar aprotic conditions) to enhance reaction efficiency .
  • Purification : Column chromatography (silica gel) or preparative HPLC for isolating high-purity products, with yields monitored via mass spectrometry (e.g., ESI+ m/z=486 [M+H]+) .

Q. Which spectroscopic techniques are most effective for structural elucidation of this spirocyclic compound, and what key spectral signatures confirm its configuration?

  • Methodological Answer:

  • 1H NMR : Diagnostic signals include downfield protons (δ 4.49–4.58 ppm for oxa-azaspiro protons) and methyl group resonances (δ 1.88–2.02 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z=359 [M+H]+) confirm molecular weight, while fragmentation patterns validate the spirocyclic backbone .
  • IR spectroscopy : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1100 cm⁻¹) groups confirm functional groups .

Advanced Research Questions

Q. How can researchers optimize stereochemical outcomes in the synthesis of this compound, particularly when dealing with potential diastereomer formation during ring-closing steps?

  • Methodological Answer:

  • Chiral catalysts : Use of platinum dioxide in hydrogenation steps to control cis/trans isomer ratios (e.g., 9-hydroxy derivatives) .
  • Stereoselective conditions : Adjusting solvent polarity (ethanol vs. n-propanol) and reaction time to favor thermodynamically stable diastereomers .
  • Analytical validation : Chiral HPLC or NMR NOE experiments to distinguish stereoisomers and quantify enantiomeric excess .

Q. What mechanistic insights explain the compound's behavior in nucleophilic ring-opening reactions, and how do substituents influence reaction pathways?

  • Methodological Answer:

  • Ring strain analysis : The spirocyclic framework imposes steric constraints, directing nucleophiles (e.g., amines) to attack the electrophilic carbonyl carbon .
  • Substituent effects : Electron-withdrawing groups (e.g., trifluoroacetyl) increase carbonyl reactivity, while bulky substituents (2,2-dimethyl) hinder nucleophilic access .
  • Kinetic studies : Monitor reaction progress via TLC or in-situ IR to identify intermediates (e.g., enolate formation) and optimize reaction quenching .

Q. When encountering contradictory biological activity data across studies, what systematic approaches help validate pharmacological findings?

  • Methodological Answer:

  • Dose-response reevaluation : Conduct IC50 assays across multiple concentrations to rule out false positives/negatives .
  • Binding assay standardization : Use uniform buffer systems (e.g., DMSO concentration <1%) to minimize solvent interference in enzyme inhibition studies .
  • Comparative analysis : Cross-reference structural analogs (e.g., 1,4-diaza-spiro derivatives) to identify conserved pharmacophores and isolate confounding variables .

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